![molecular formula C8H8N4O2 B2415837 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1541963-87-4](/img/structure/B2415837.png)

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

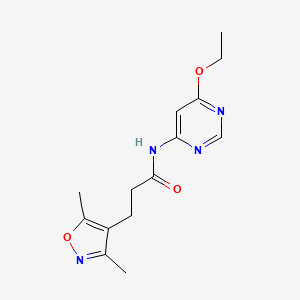

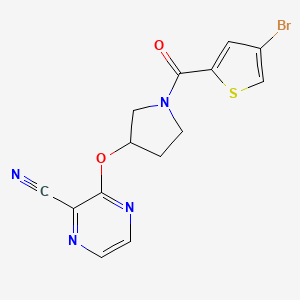

“7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular weight of 173.18 . It is also known as 7-amino-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Synthesis Analysis

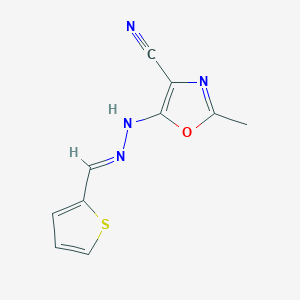

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N5/c1-5-2-7(10)13-8(12-5)6(3-9)4-11-13/h2,4,12H,1,10H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of pyrazolo[3,4-d] pyrimidines involves a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 173.18 .Scientific Research Applications

Regioselective Synthesis

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been synthesized through a regioselective approach. This involves the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of the compound in forming various derivatives. The process involves the reaction of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with different reagents, leading to the formation of 7-substituted derivatives, further demonstrating the compound's reactivity and potential for forming diverse chemical structures (Drev et al., 2014).

Antimicrobial Applications

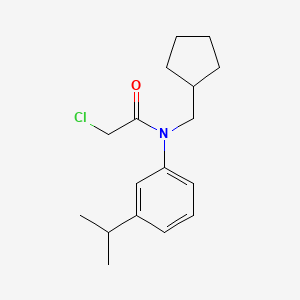

The compound has been utilized in the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were then tested for their antimicrobial activity. This implies the potential of derivatives of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in antimicrobial applications, highlighting its significance in medical and pharmaceutical research (Gein et al., 2009).

Molecular Structure Characterization

Studies on molecular structures like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine have revealed intricate hydrogen-bonded chain and framework structures. This showcases the complex molecular interactions and the structural significance of pyrazolo[1,5-a]pyrimidine derivatives, which can be crucial for understanding the chemical behavior and potential applications of these compounds (Portilla et al., 2006).

Potential in Stroke Treatment

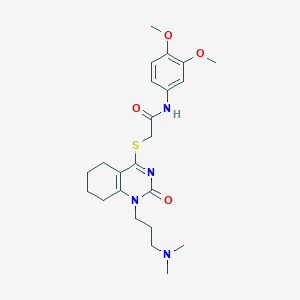

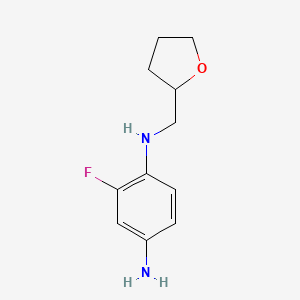

Derivatives of the compound, specifically novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their ability to inhibit c-Src kinase, showing potential in the treatment of acute ischemic stroke. This highlights the compound's relevance in developing therapeutic agents and its role in medical research (Mukaiyama et al., 2007).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activities . This suggests that the compound may interact with a variety of cellular targets.

Mode of Action

It is known that the presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Action Environment

It is known that the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved under milder conditions and in an environmentally benign manner using deep eutectic solvents . This suggests that the compound may exhibit good stability under a range of environmental conditions.

properties

IUPAC Name |

7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-4-2-6(9)12-7(11-4)5(3-10-12)8(13)14/h2-3H,9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYJWERZTXWUFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)

![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)